molecular formula C6H8O6S2 B1261476 Sulfanegen CAS No. 80003-64-1

Sulfanegen

Cat. No.: B1261476
CAS No.: 80003-64-1
M. Wt: 240.3 g/mol
InChI Key: GYZMXMSJOZUNEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfanegen can be synthesized through the reaction of 1,4-dithiane-2,5-dicarboxylic acid with hydroxyl groups at positions 2 and 5. The preparation involves the formation of a hemithioacetal cyclic dimer of 3-mercaptopyruvic acid .

Industrial Production Methods: The industrial production of this compound involves the synthesis of its sodium and triethanolamine salts. These salts can be prepared through acid-base neutralization reactions .

Chemical Reactions Analysis

Types of Reactions: Sulfanegen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Sulfanegen exerts its effects by acting as a prodrug for 3-mercaptopyruvic acid. Upon administration, this compound is metabolized to release 3-mercaptopyruvic acid, which then participates in the detoxification of cyanide. The detoxification process involves the enzyme mercaptopyruvate sulfurtransferase, which catalyzes the conversion of cyanide to thiocyanate, a less toxic compound that can be excreted from the body .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s uniqueness lies in its ability to act as a prodrug for 3-mercaptopyruvic acid, providing a sustained release of the active compound in vivo. This property makes it more effective in treating cyanide poisoning compared to 3-mercaptopyruvic acid alone, which has a very short half-life .

Properties

CAS No.

80003-64-1

Molecular Formula

C6H8O6S2

Molecular Weight

240.3 g/mol

IUPAC Name

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid

InChI

InChI=1S/C6H8O6S2/c7-3(8)5(11)1-13-6(12,2-14-5)4(9)10/h11-12H,1-2H2,(H,7,8)(H,9,10)

InChI Key

GYZMXMSJOZUNEQ-UHFFFAOYSA-N

SMILES

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1C(SCC(S1)(C(=O)O)O)(C(=O)O)O

Synonyms

2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid
2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid disodium
sulfanegan sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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